molecular formula C9H11FN2 B1280684 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 912284-83-4

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1280684
M. Wt: 166.2 g/mol
InChI Key: DXIZWPSUAKANDM-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the CAS Number: 912284-83-4 . It has a molecular weight of 166.2 and is typically stored at room temperature . It appears as a liquid in its physical form .


Synthesis Analysis

Racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) was resolved by the N-phthaloyl derivative of the undesired enantiomer . For the enantiomeric enrichment of the resulting enantiomeric mixture, two simple processes are reported: selective precipitation of the FTHQ from the melt and recrystallization of its hydrochloric salt from water .


Molecular Structure Analysis

The IUPAC name of this compound is 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline . The InChI code is 1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 . The InChI key is DXIZWPSUAKANDM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a liquid at room temperature . It has a molecular weight of 166.2 .

Scientific Research Applications

Resolution Processes and Kinetic Control

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been studied for its resolution in various solvents using tartaric acid derivatives. This research observed strong reaction kinetics and solvent dependence, leading to an economically viable resolution process with a racemization step (Bálint et al., 2002).

Stereoselectivity in Acylation

The acylative kinetic resolution of racemic FTHQ showed that fluorine atoms in the aromatic fragment of heterocyclic amines increase stereoselectivity in acylation. This led to the development of a method for preparing enantiopure S-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Gruzdev et al., 2013).

Ocular Hypotensive Action

A study on new molecular entities based on 1-ethyl-1,2,3,4-tetrahydroquinoline, including a compound similar to 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, revealed significant ocular hypotensive action in rabbits. This research focused on physicochemical properties and pharmacological activities, finding one compound with potent ocular hypotensive effects (Pamulapati & Schoenwald, 2011).

Antitubercular Activity

The reaction of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with various compounds demonstrated antitubercular properties. This research explored the structure and antitubercular characteristics of the synthesized compounds (Ukrainets et al., 2006).

Supercritical Fluid Extraction

The separation of FTHQ enantiomers using supercritical fluid extraction with carbon dioxide was studied, showing an efficient method for purifying these enantiomers (Kmecz et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIZWPSUAKANDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474810
Record name 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

CAS RN

912284-83-4
Record name 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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